Computed Lipophilicity (LogP): 4-(Neopentyloxy)phenylboronic Acid vs. Simpler para-Alkoxy Analogs
The computed octanol-water partition coefficient (LogP) for 4-(neopentyloxy)phenylboronic acid is 0.7913 [1]. This value is substantially lower than the LogP values for 4-methoxyphenylboronic acid (1.50), 4-ethoxyphenylboronic acid (2.04), 4-isopropoxyphenylboronic acid (2.38), and 4-(tert-butoxy)phenylboronic acid (2.73) [2]. This difference is attributed to the unique branching and electronic distribution of the neopentyl group. The lower LogP indicates significantly reduced lipophilicity, which is a critical parameter in drug design for optimizing membrane permeability, aqueous solubility, and minimizing off-target binding.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.7913 (computed) |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid: 1.50; 4-Ethoxyphenylboronic acid: 2.04; 4-Isopropoxyphenylboronic acid: 2.38; 4-(tert-Butoxy)phenylboronic acid: 2.73 |
| Quantified Difference | 47% lower than 4-methoxy analog; 61% lower than 4-ethoxy analog; 67% lower than 4-isopropoxy analog; 71% lower than 4-(tert-butoxy) analog |
| Conditions | Computed values from authoritative chemical databases; values for comparators sourced from multiple reputable vendor and database entries. |
Why This Matters
The significantly lower LogP directly influences the ADME profile of any molecule incorporating this boronic acid, offering a quantifiable advantage for projects where reduced lipophilicity is desired to improve solubility or reduce off-target promiscuity.
- [1] ChemSrc. (4-(Neopentyloxy)phenyl)boronic acid, CAS 938443-38-0. Accessed April 2026. View Source
- [2] ChemSrc. 4-(tert-Butoxy)phenylboronic acid, CAS 176672-49-4. Accessed April 2026. View Source
